
Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available .Chemical Reactions Analysis
The chemical reactions involving Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine are not specifically mentioned in the available resources .Applications De Recherche Scientifique
Synthesis of Amino Acids and Peptides
Stereoselective Synthesis of Threo-3-Hydroxy-4-amino Acids : A study by Katsuki and Yamaguchi (1976) demonstrated the stereoselective synthesis of threo-3-hydroxy-4-amino acids, starting from compounds such as DL-3-(3-pyridyl)alanine, which is closely related to the allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine compound. This process is significant for synthesizing amino acids isolated by acid hydrolysis from antibiotics, indicating the importance of these compounds in medicinal chemistry (Katsuki & Yamaguchi, 1976).
Fluorescent Amino Acids and Peptides Synthesis : Mega, Hamazume, and Ikenaka (1988) synthesized N-(2-Pyridyl) derivatives of amino acids, using fluorescence labeling for peptides synthesis. This research shows the utility of pyridyl-related compounds in creating tools for biochemical studies, highlighting the broader applications of allyloxycarbonyl-related compounds in scientific research (Mega, Hamazume, & Ikenaka, 1988).
Enzyme Mimic Development
- Potent Polymer/Pyridoxamine Enzyme Mimic : Liu and Breslow (2002) developed an enzyme mimic using pyridoxamines linked to polyethyleneimine, demonstrating an 8000-fold acceleration in converting pyruvic acid to dl-alanine compared to simple pyridoxamine. This study illustrates the potential of pyridyl and related compounds in catalyzing biochemical reactions, underscoring their significance in enzymatic research (Liu & Breslow, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(prop-2-enoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-6-18-12(17)14-10(11(15)16)7-9-4-3-5-13-8-9/h2-5,8,10H,1,6-7H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMVEHUJSCURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



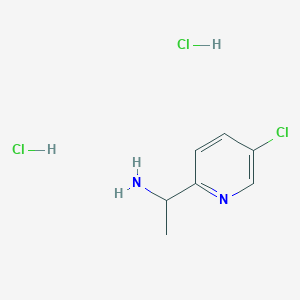

![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
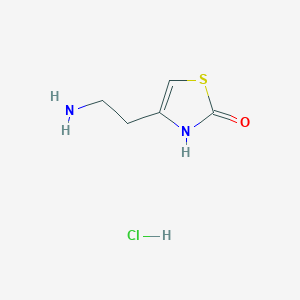
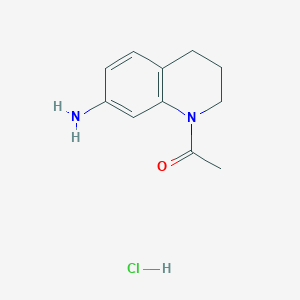


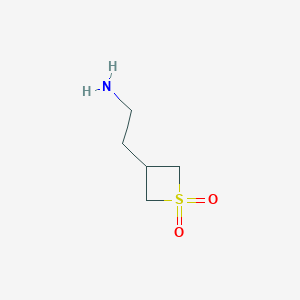

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
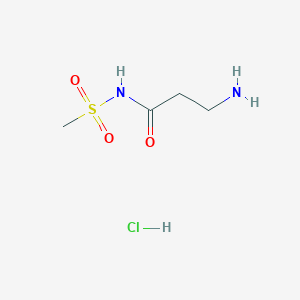
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)